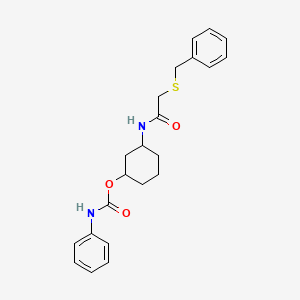

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate, also known as BAC, is a compound that has been extensively studied for its potential applications in the field of medicine. BAC is a derivative of cyclohexyl phenylcarbamate and is known to possess several unique properties that make it an attractive molecule for research.

Aplicaciones Científicas De Investigación

- Benzylthioacetamido-cyclohexyl phenylcarbamate exhibits in vitro antioxidant activity. Researchers have evaluated its total antioxidant capacity, free radical scavenging ability, and metal chelating properties . These properties make it relevant for potential therapeutic interventions against oxidative stress-related diseases.

- In addition to its antioxidant effects, this compound has been tested for antibacterial activity. It was evaluated against both gram-positive and gram-negative bacteria. Such research contributes to our understanding of its potential use in combating bacterial infections .

- Amide compounds, including benzylthioacetamido-cyclohexyl phenylcarbamate, play a crucial role in drug discovery. Their diverse chemical structures and biological activities make them valuable candidates for developing novel pharmaceuticals .

- Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide derivatives. Benzylthioacetamido-cyclohexyl phenylcarbamate’s unique structure may have implications in these sectors .

- While specific studies on this compound are limited, its amide nature suggests potential relevance in cancer research. Amides have been investigated for their anti-tumor properties, and further exploration of benzylthioacetamido-cyclohexyl phenylcarbamate could yield insights into its anti-cancer effects .

- Understanding the metabolic pathways affected by benzylthioacetamido-cyclohexyl phenylcarbamate could provide insights into its broader biological impact. Researchers may explore its interactions with enzymes, receptors, or cellular processes .

Antioxidant Activity

Antibacterial Properties

Drug Discovery

Industrial Applications

Cancer Research

Metabolic Pathways and Disease Mechanisms

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to inhibit enzymes like β-n-acetylhexosaminidases and Protein Tyrosine Phosphatase 1B (PTP1B) . These enzymes play crucial roles in various biological processes, including glycosylation and insulin signaling, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution . The benzylthio group could potentially act as a leaving group, facilitating the interaction with the target enzyme.

Biochemical Pathways

Related compounds have been shown to affect pathways related to insulin signaling and glycosylation . These pathways are critical for maintaining cellular homeostasis and disruptions can lead to diseases such as diabetes and cancer.

Pharmacokinetics

For instance, the benzylthio group could potentially increase lipophilicity, enhancing absorption and distribution .

Result of Action

Based on the potential targets, it could potentially modulate insulin signaling and glycosylation processes, impacting cellular metabolism and protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the solvent and temperature . .

Propiedades

IUPAC Name |

[3-[(2-benzylsulfanylacetyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(16-28-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGYVFSGJHTHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B2765157.png)

![N-(5-chloro-2-methylphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2765158.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765164.png)

methanamine](/img/structure/B2765168.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)

![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)

![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)

![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)